Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its cell-permeable properties and its ability to activate cGMP-dependent protein kinases. It is widely used in scientific research to study cGMP interactions and effects on various biological molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt involves the esterification of guanosine with butyric anhydride, followed by cyclization to form the cyclic phosphate ester. The reaction typically requires anhydrous conditions and a suitable solvent such as dimethylformamide (DMF). The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process .

Análisis De Reacciones Químicas

Types of Reactions

Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the butanoate groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated analogs.

Aplicaciones Científicas De Investigación

Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is extensively used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a model compound to study cGMP signaling pathways and interactions with other molecules.

Biology: Employed in cell biology to investigate the role of cGMP in cellular processes such as cell proliferation, differentiation, and apoptosis.

Medicine: Explored for its potential therapeutic effects in conditions like cardiovascular diseases, where cGMP signaling plays a crucial role.

Mecanismo De Acción

The compound exerts its effects by mimicking the natural cGMP molecule and activating cGMP-dependent protein kinases. These kinases then phosphorylate target proteins, leading to various downstream effects such as changes in ion channel activity, gene expression, and cellular metabolism. The molecular targets and pathways involved include the cGMP-PKG pathway, which is crucial for regulating intracellular calcium levels and other signaling cascades .

Comparación Con Compuestos Similares

Similar Compounds

Dibutyryl-cAMP: Another cell-permeable analog, but it activates cAMP-dependent protein kinases instead of cGMP-dependent ones.

8-Bromo-cGMP: A brominated analog of cGMP, used in similar research applications but with different stability and solubility properties.

Uniqueness

Guanosine, N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is unique due to its enhanced stability, cell permeability, and ability to specifically activate cGMP-dependent pathways. These properties make it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

Guanosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt is a modified nucleoside that exhibits various biological activities. This compound is of interest due to its potential therapeutic applications in cellular signaling and neuroprotection. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

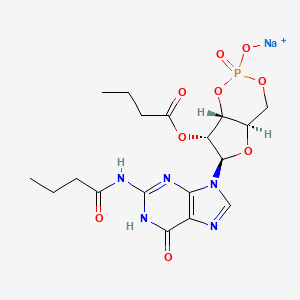

Chemical Structure

The compound can be represented by the following structural formula:

Guanosine derivatives are known to interact with various receptors and enzymes in the body. The cyclic phosphate structure allows for involvement in signaling pathways, particularly those related to cyclic nucleotide signaling.

- Receptor Interaction : Guanosine can act on purinergic receptors, influencing neurotransmission and cellular responses.

- Enzymatic Activity : It may modulate the activity of kinases and phosphatases involved in cell signaling.

Biological Activities

The compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that guanosine derivatives can protect neurons from apoptosis induced by oxidative stress.

- Anti-inflammatory Properties : It has been observed to reduce pro-inflammatory cytokines in various models of inflammation.

- Cognitive Enhancement : Research indicates potential benefits in improving memory and learning processes.

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotection Against Ischemia

- In a study involving gerbils subjected to cerebral ischemia, guanosine administration significantly reduced neuronal death and improved behavioral outcomes. The mechanism involved upregulation of brain-derived neurotrophic factor (BDNF) and TrkB receptor signaling, which are crucial for neuronal survival and growth.

-

Anti-inflammatory Effects in Animal Models

- Research demonstrated that guanosine treatment in a rat model of inflammation led to decreased expression of inflammatory markers such as IL-1β and COX-2. This suggests a potential role in managing inflammatory diseases.

-

Cognitive Enhancement in Aging Models

- In aged mice, administration of guanosine was associated with improved performance in memory tasks. The underlying mechanism was linked to enhanced synaptic plasticity and neurogenesis.

Propiedades

Número CAS |

51116-00-8 |

|---|---|

Fórmula molecular |

C18H23N5NaO9P |

Peso molecular |

507.4 g/mol |

Nombre IUPAC |

sodium;[6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |

InChI |

InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1 |

Clave InChI |

MGBPJXVWDGGLKI-UHFFFAOYSA-M |

SMILES |

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |

SMILES canónico |

CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |

Sinónimos |

Dibutyryl-cGMP; Dibutyryl Guanosine 3’,5’-cyclic monophosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.